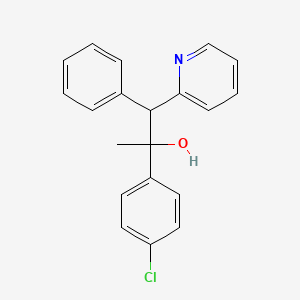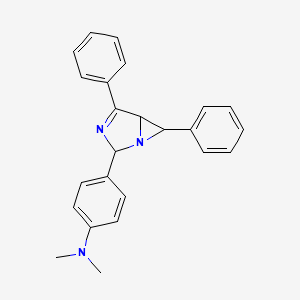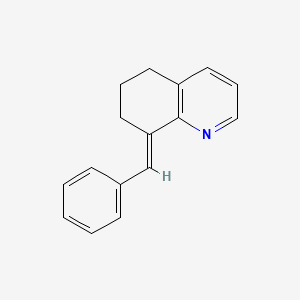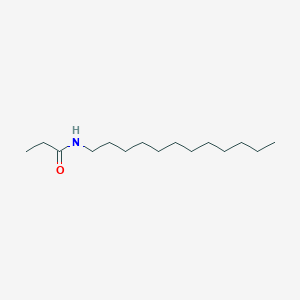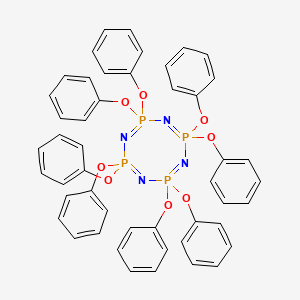
Octaphenoxycyclotetraphosphazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octaphenoxycyclotetraphosphazene (CAS No. 992-79-0) is a compound with the chemical formula
C48H40N4O8P4
. It belongs to the class of polyphosphazenes, which are inorganic polymers containing alternating phosphorus and nitrogen atoms in their backbone. This compound features eight phenoxyl (–OPh) groups attached to a cyclotetraphosphazene ring. These phenoxyl groups are aromatic rings with oxygen substituents.Vorbereitungsmethoden
Synthetic Routes: Octaphenoxycyclotetraphosphazene can be synthesized through various methods. One common approach involves the reaction of hexachlorocyclotriphosphazene (N3P3Cl6) with phenol (C6H5OH) in the presence of a base. The reaction proceeds as follows:
N3P3Cl6+8C6H5OH→C48H40N4O8P4+6HCl
Industrial Production: this compound is not produced on a large scale industrially. it serves as a valuable precursor for other functionalized polyphosphazenes.
Analyse Chemischer Reaktionen
Octaphenoxycyclotetraphosphazene undergoes several chemical reactions:
Substitution Reactions: The phenoxyl groups can be replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to changes in its properties.
Polymerization: this compound can participate in polymerization reactions to form larger polyphosphazene chains.
Common reagents include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).
Wissenschaftliche Forschungsanwendungen
Octaphenoxycyclotetraphosphazene finds applications in various fields:
Materials Science: It contributes to the development of flame-retardant materials due to its high phosphorus content.
Biomedical Applications: Researchers explore its potential as drug carriers and tissue scaffolds.
Catalysis: The compound’s unique structure makes it an interesting catalyst for various reactions.
Wirkmechanismus
The exact mechanism by which Octaphenoxycyclotetraphosphazene exerts its effects depends on its specific application. In drug delivery, for instance, it may release drugs slowly due to its hydrolyzable phenoxyl groups.
Vergleich Mit ähnlichen Verbindungen
Octaphenoxycyclotetraphosphazene stands out due to its eight phenoxyl groups, which provide versatility in functionalization. Similar compounds include hexaphenoxycyclotriphosphazene and other polyphosphazenes with varying substituents.
Eigenschaften
| 992-79-0 | |
Molekularformel |
C48H40N4O8P4 |
Molekulargewicht |
924.7 g/mol |
IUPAC-Name |
2,2,4,4,6,6,8,8-octaphenoxy-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C48H40N4O8P4/c1-9-25-41(26-10-1)53-61(54-42-27-11-2-12-28-42)49-62(55-43-29-13-3-14-30-43,56-44-31-15-4-16-32-44)51-64(59-47-37-21-7-22-38-47,60-48-39-23-8-24-40-48)52-63(50-61,57-45-33-17-5-18-34-45)58-46-35-19-6-20-36-46/h1-40H |
InChI-Schlüssel |
MPAHZJBGSWHKBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP2(=NP(=NP(=NP(=N2)(OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)(OC7=CC=CC=C7)OC8=CC=CC=C8)OC9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



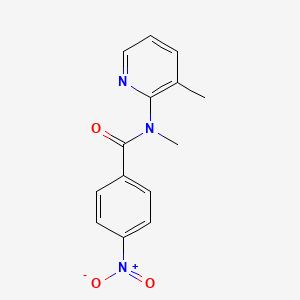

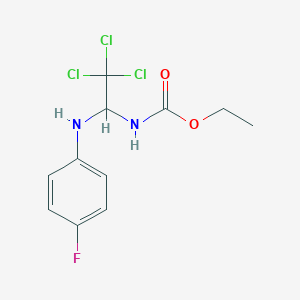

![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12002502.png)
